2-((5-Chloro-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves combining specific functional groups to achieve targeted biological activity. For example, the synthesis of derivatives containing the piperazine unit has shown to enhance aqueous solubility and oral absorption significantly, suggesting that modifications in the compound's structure can lead to marked improvements in its pharmacokinetic profiles (Shibuya et al., 2018).
Molecular Structure Analysis
Molecular docking and structure-activity relationship studies play a crucial role in understanding the compound's interactions with biological targets. For instance, molecular docking studies have demonstrated the potential of certain derivatives for rational drug design, indicating the critical influence of structural modifications on the compound's biological activity (Mehta et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives include nucleophilic substitution, reduction, and fluorination, which are fundamental in modifying the compound to enhance its biological activities. These reactions contribute to the synthesis of novel derivatives with improved pharmacological profiles (Mishra et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are critical for the compound's bioavailability and therapeutic efficacy. The insertion of specific units in the compound's structure has been shown to enhance its aqueous solubility, which is crucial for its oral bioavailability (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, determine the compound's suitability for further development as a therapeutic agent. For example, the introduction of fluorine atoms and piperazine units has been reported to affect the compound's reactivity and binding affinity towards biological targets, highlighting the importance of chemical modifications in enhancing its therapeutic potential (Mehta et al., 2019).
Scientific Research Applications
Anticancer Activity
- A series of acetamide derivatives, closely related to the chemical structure of interest, demonstrated significant antiproliferative activity, particularly against breast cancer cell lines. Some compounds in this category exhibited higher cytotoxic activity than known anticancer drugs like Staurosporine. The dihalogenated derivative, in particular, showed the best cytotoxic activity. Furthermore, these compounds were found to inhibit VEGFR-2, a key enzyme in angiogenesis, suggesting their potential use in cancer treatment (Hassan et al., 2021).
- Another study on phthalazine derivatives, which shares a structural resemblance, found that some compounds had notable antitumor activities against human esophageal cancer cells, surpassing the efficacy of 5-fluorouracil (Xin et al., 2018).
Antimicrobial and Antibacterial Activities
- Research on various acetamide derivatives has revealed significant antimicrobial activity. For instance, a study highlighted compounds displaying considerable antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Mehta et al., 2019).
- Another study synthesized piperazinylaryloxazolidinones with heteroaryl groups, showing superior antibacterial activities than linezolid, including activity against linezolid-resistant strains (Srivastava et al., 2008).
Anticonvulsant and Antipsychotic Properties
- Research has identified piperazine acetamide derivatives as effective in treating seizures. For example, one compound provided significant protection in electrically induced seizures, showing potential as an anticonvulsant agent (Kamiński et al., 2011).
- Another study synthesized a series of acetamide derivatives aimed at developing novel atypical antipsychotic agents. These compounds showed promise in in vivo pharmacological activity tests, suggesting their potential in treating psychotic disorders (Sekhar et al., 2008).
Anti-inflammatory Activity
- Compounds structurally similar to the chemical have been synthesized and evaluated for anti-inflammatory activity. Some of these compounds showed significant anti-inflammatory effects, suggesting their potential use in treating inflammatory conditions (Sunder et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit a wide range of biological activities, including anticonvulsant, anticancer, and anti-inflammatory effects . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. For instance, it might bind to specific receptors or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
For example, 1,3,4-thiadiazole derivatives have been shown to affect pathways related to inflammation, cancer, and convulsions . Therefore, it’s possible that this compound may have similar effects.
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound, determining its effectiveness and potential side effects.
Result of Action
Based on the reported activities of similar compounds, it can be hypothesized that it may lead to changes in cellular signaling, gene expression, or enzymatic activity, potentially resulting in altered cell function or viability .
properties
IUPAC Name |
2-[5-chloro-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-oxopyridazin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN5O3S/c19-17-14(29-11-15(21)26)9-22-25(18(17)28)10-16(27)24-7-5-23(6-8-24)13-3-1-12(20)2-4-13/h1-4,9H,5-8,10-11H2,(H2,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGBVJRHHXKTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C(=C(C=N3)SCC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Chloro-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)acetamide |
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